5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC11177667
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21NO3 |
|---|---|
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H21NO3/c1-4-14-7-10-18-17(11-14)13(2)19(24-18)20(22)21-12-15-5-8-16(23-3)9-6-15/h5-11H,4,12H2,1-3H3,(H,21,22) |
| Standard InChI Key | YIKCHDYIEBIVQL-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3=CC=C(C=C3)OC |
| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3=CC=C(C=C3)OC |
Introduction
The compound 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic molecule belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring system, often associated with diverse biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. This particular compound is notable for its structural complexity, which includes functional groups such as an amide (-CONH-) and a methoxy (-OCH₃) substituent.
Synthesis Pathway
The synthesis of 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide involves a multi-step organic reaction sequence:
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Formation of the Benzofuran Core: Typically achieved through cyclization reactions involving o-hydroxyacetophenone derivatives.
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Amidation Reaction: The carboxylic acid derivative of benzofuran is reacted with a substituted amine (in this case, 4-methoxybenzylamine) to form the amide bond.
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Substitution Reactions: Introduction of ethyl and methyl groups at specific positions on the benzofuran ring to enhance hydrophobicity and modulate biological activity.
Analytical Characterization
To confirm the structure of this compound, standard analytical techniques are employed:
| Technique | Key Findings |
|---|---|
| NMR Spectroscopy | Proton signals for methoxy (-OCH₃), methyl (-CH₃), and aromatic protons identified. |
| Mass Spectrometry | Molecular ion peak corresponding to 323.39 g/mol confirms molecular weight. |
| IR Spectroscopy | Strong C=O stretch (~1680 cm⁻¹) from the amide group; C-O stretch from methoxy. |
Potential Applications
This compound's chemical structure suggests several potential applications:
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Pharmacological Activity:
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The benzofuran scaffold is known for anti-inflammatory and anticancer properties.
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The presence of an amide group could enhance binding affinity to biological targets through hydrogen bonding.
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Drug Design:
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The methoxyphenyl moiety may improve lipophilicity, aiding in membrane permeability.
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Structural modifications could optimize activity against specific enzymes or receptors.
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Material Science:
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Benzofurans are also used in organic electronics due to their aromatic stability.
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Biological Activity (Hypothetical Predictions)
Although no direct experimental data for this compound was found, related benzofuran derivatives have shown promising activity in various assays:
| Activity Type | Expected Outcome |
|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes due to structural similarity with known inhibitors. |
| Anticancer | Potential cytotoxicity against cancer cell lines, particularly those sensitive to benzofuran derivatives. |
| Antimicrobial | Likely moderate activity against bacterial strains due to hydrophobic interactions with membranes. |
Research Gaps and Future Directions
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Experimental Validation: Synthesis and biological evaluation are needed to confirm predicted activities.
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Structure-Activity Relationships (SAR): Systematic modification of substituents on the benzofuran ring can identify optimal pharmacophores.
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Toxicological Studies: Assessment of cytotoxicity and metabolic stability is crucial for drug development.
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